

An In-depth Technical Guide to Disodium Maleate (CAS 371-47-1)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium maleate, the disodium salt of maleic acid, is a versatile organic compound with the CAS number 371-47-1.[1] It is increasingly utilized across various scientific disciplines, including pharmaceuticals, biochemistry, and materials science. In the pharmaceutical industry, it serves as an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[2] For researchers, its significance lies in its ability to act as a metabolic inhibitor, providing a valuable tool for studying cellular metabolic pathways. This technical guide provides a comprehensive overview of disodium maleate, focusing on its chemical and physical properties, synthesis, analytical methods, and its role in biological systems, complete with detailed experimental protocols and pathway visualizations.

Chemical and Physical Properties

Disodium maleate is a white crystalline or amorphous powder.[2][3] It is the disodium salt of (Z)-but-2-enedioic acid.[1]

Table 1: Chemical Identifiers and Physical Properties of **Disodium Maleate**



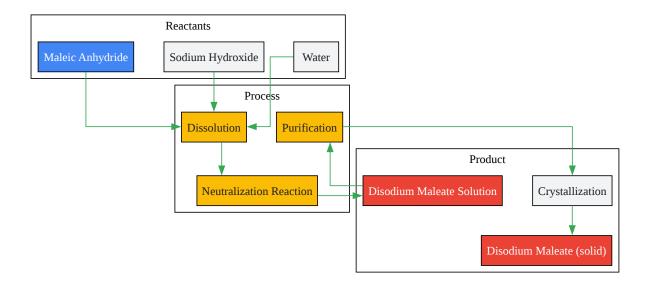
Property	Value	Reference
CAS Number	371-47-1	[1]
Molecular Formula	C ₄ H ₂ Na ₂ O ₄	[1]
Molecular Weight	160.04 g/mol	[1]
IUPAC Name	disodium;(Z)-but-2-enedioate	[1]
Synonyms	Sodium maleate, Maleic acid disodium salt	[1]
Appearance	White crystalline or amorphous powder	[2][3]
Solubility	Soluble in water	[2]
pH (50 g/L solution)	7.0 - 9.0	

Synthesis

Disodium maleate is typically synthesized through a neutralization reaction between maleic acid or maleic anhydride and a sodium base, such as sodium hydroxide.

Synthesis Workflow





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Synthesis workflow for disodium maleate.

Experimental Protocol: Synthesis of Disodium Maleate

This protocol is based on the neutralization of maleic anhydride with sodium hydroxide.

Materials:

- Maleic anhydride (9.8 parts by weight)
- Sodium hydroxide (8.0 parts by weight)
- Deionized water (100 parts by weight)

Procedure:



- Carefully add sodium hydroxide to the deionized water and stir until fully dissolved. Note:
 This process is exothermic.
- Slowly add maleic anhydride to the sodium hydroxide solution while stirring continuously.
- Continue stirring until a homogeneous solution of **disodium maleate** is obtained.
- For purification, the disodium maleate can be isolated by evaporation of the water or by crystallization. For crystallization, the solution can be concentrated and then cooled to induce crystal formation. The resulting crystals can be collected by filtration and dried.

Analytical Methods

Accurate characterization and quantification of **disodium maleate** are crucial for its application in research and pharmaceutical development. The following sections detail common analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the **disodium maleate** molecule.

Table 2: Key FT-IR Absorption Bands for **Disodium Maleate**

Wavenumber (cm ⁻¹)	Assignment
~1560-1600	Asymmetric stretching of carboxylate (COO ⁻)
~1395-1410	Symmetric stretching of carboxylate (COO ⁻)
~3000-3500	O-H stretching (from residual water)

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)

- Grind approximately 1-2 mg of the solid disodium maleate sample to a fine powder using an agate mortar and pestle.[4]
- Add 100-200 mg of dry potassium bromide (KBr) powder to the mortar.[4]



- Thoroughly mix the sample and KBr by grinding them together.
- Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[4]
- Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the maleate anion.

Experimental Protocol: ¹H-NMR Sample Preparation

- Weigh approximately 5-25 mg of disodium maleate.[5][6]
- Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).[5]
- If any solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][6]
- The final volume in the NMR tube should be approximately 0.5-0.6 mL.[7]
- Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Expected ¹H NMR Spectrum: In D₂O, the two vinyl protons of the maleate dianion are chemically equivalent and will appear as a singlet. The chemical shift will be approximately δ 6.0-6.3 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of **disodium maleate** and for its quantification in various matrices. A stability-indicating method is crucial for pharmaceutical applications.

Experimental Protocol: Stability-Indicating RP-HPLC Method (Adapted)

This protocol is adapted from methods for other maleate salts and provides a starting point for method development and validation for **disodium maleate**.[8][9][10]



Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 μm particle size
- Mobile Phase A: 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)
- Mobile Phase B: Acetonitrile
- Gradient: A time-based gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B may be required to elute any potential degradation products. A typical starting point could be 95% A, holding for a few minutes, then ramping to 50% A over 15-20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at an appropriate wavelength (e.g., 210-220 nm for the carboxylate group)
- Injection Volume: 20 μL

Sample Preparation:

- Standard Solution: Accurately weigh about 25 mg of disodium maleate reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase A.
- Sample Solution: Prepare the sample in the same manner as the standard solution.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the **disodium maleate** sample to stress conditions such as:

- Acid Hydrolysis: 0.1 M HCl at 60 °C
- Base Hydrolysis: 0.1 M NaOH at 60 °C
- Oxidative Degradation: 3% H₂O₂ at room temperature
- Thermal Degradation: Dry heat at an elevated temperature



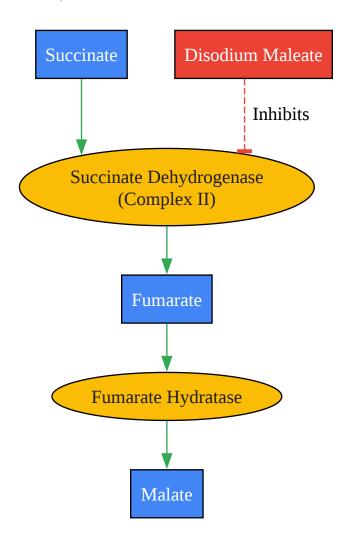
Photolytic Degradation: Exposure to UV light

Biological Activity and Mechanism of Action

The primary biochemical role of **disodium maleate** of interest to researchers is its function as a metabolic inhibitor.

Inhibition of the Krebs Cycle

Maleate is a known inhibitor of enzymes in the tricarboxylic acid (TCA) or Krebs cycle. It acts as a competitive inhibitor of succinate dehydrogenase (Complex II of the electron transport chain), which catalyzes the oxidation of succinate to fumarate. While structurally similar to fumarate, maleate's cis-isomer configuration prevents its enzymatic conversion. Some literature also refers to its inhibition of fumarate hydratase, which catalyzes the reversible hydration of fumarate to malate.[11] This inhibition disrupts the normal flow of the Krebs cycle, leading to an accumulation of upstream metabolites and a decrease in downstream products.





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Inhibition of the Krebs Cycle by **Disodium Maleate**.

Experimental Protocol: Fumarase Activity Assay (Colorimetric)

This protocol is based on a coupled enzyme assay to monitor fumarase activity.[2][12] The conversion of fumarate to malate by fumarase is coupled to the reduction of NAD+ to NADH by malate dehydrogenase, which can be measured spectrophotometrically at 340 nm.

Materials:

- Assay Buffer: e.g., 50 mM Potassium Phosphate, pH 7.5
- Fumarate solution (substrate)
- Malate Dehydrogenase (coupling enzyme)
- NAD+ solution
- Disodium maleate (inhibitor)
- Sample containing fumarase (e.g., cell lysate, purified enzyme)

Procedure:

- Prepare a reaction mixture containing Assay Buffer, NAD+, and malate dehydrogenase.
- Add the sample containing fumarase to the reaction mixture.
- To test for inhibition, add varying concentrations of disodium maleate to the reaction mixture.
- Initiate the reaction by adding the fumarate solution.
- Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the fumarase activity.



 Compare the rates of reaction in the presence and absence of disodium maleate to determine the inhibitory effect.

Effects on Renal Gluconeogenesis

Maleate has been shown to inhibit renal gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors in the kidneys.[13] This effect is particularly relevant in the study of kidney metabolism and pathology.

Experimental Protocol: Measurement of Renal Gluconeogenesis in Kidney Cortex Slices

This protocol involves incubating kidney cortex slices with a labeled gluconeogenic precursor and measuring the production of labeled glucose.[14]

Materials:

- Krebs-Ringer bicarbonate buffer (or similar)
- Labeled gluconeogenic precursor (e.g., L-[U-14C]lactate or L-[U-14C]malate)
- Disodium maleate
- Scintillation cocktail and counter

Procedure:

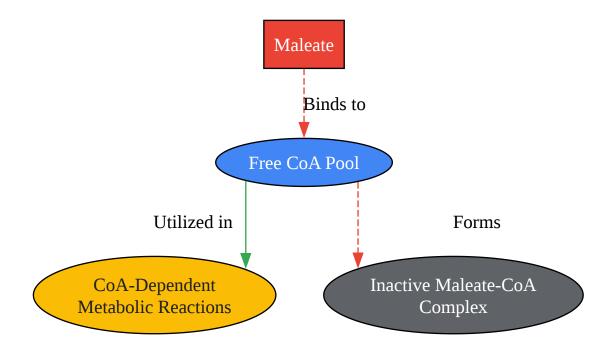
- Prepare thin slices of rat kidney cortex.
- Incubate the slices in buffer containing the labeled gluconeogenic precursor.
- For inhibitor studies, include disodium maleate in the incubation medium at the desired concentration.
- After incubation, stop the reaction (e.g., by adding perchloric acid).
- Isolate the glucose from the incubation medium, for example, by ion-exchange chromatography.
- Quantify the amount of labeled glucose produced using liquid scintillation counting.



 Compare the amount of glucose produced in the presence and absence of disodium maleate.

Impact on Coenzyme A Metabolism

Studies have indicated that maleate can interfere with coenzyme A (CoA) metabolism in the kidneys. It is suggested that maleate binds to and sequesters CoA, forming a stable and metabolically inactive derivative.[15] This can lead to a depletion of the free CoA pool, impacting numerous metabolic reactions that depend on CoA.



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Proposed mechanism of maleate's effect on Coenzyme A.

Experimental Protocol: Quantification of Coenzyme A

Quantification of CoA levels in tissues or mitochondria after treatment with maleate can be performed using HPLC-MS/MS.[16]

Procedure Outline:

 Isolate mitochondria or prepare tissue homogenates from control and maleate-treated samples.



- Extract CoA and its thioesters using an appropriate extraction solution (e.g., containing trichloroacetic acid).
- Use solid-phase extraction (SPE) to partially purify the CoA species.
- Analyze the extracts by reverse-phase HPLC coupled with tandem mass spectrometry (MS/MS).
- Use a stable isotope-labeled internal standard for accurate quantification.
- Compare the levels of free CoA and various acyl-CoAs between the control and maleatetreated groups.

Applications in Drug Development and Research

- Pharmaceutical Excipient: Disodium maleate is used in drug formulations to improve the solubility and stability of the active pharmaceutical ingredient.
- Buffering Agent: Due to its pKa values, it can be used to prepare buffer solutions for various biochemical and cell culture applications.
- Metabolic Research Tool: Its inhibitory effects on key metabolic enzymes make it a valuable tool for studying metabolic pathways, mitochondrial function, and the cellular response to metabolic stress.
- Model for Nephrotoxicity: Maleate-induced nephrotoxicity serves as an experimental model to study the mechanisms of acute kidney injury.[3]

Safety and Handling

Disodium maleate is generally considered to be an irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the compound. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion



Disodium maleate (CAS 371-47-1) is a compound with significant utility in both pharmaceutical sciences and fundamental research. Its well-defined chemical properties and straightforward synthesis make it readily accessible. For drug development professionals, its role as an excipient is of primary interest. For researchers, its function as a metabolic inhibitor provides a powerful means to investigate cellular metabolism and its dysregulation in disease. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective use and study of this versatile compound.

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